Superior Antimalarial Potency of Augustine Against the D-6 Strain of Plasmodium falciparum Relative to Haemanthidine
Augustine demonstrates an ED50 of 0.14 μg/mL against the chloroquine-sensitive D-6 strain of Plasmodium falciparum, which is 2.5-fold more potent than haemanthidine, a structurally related crinane alkaloid, which exhibits an IC50 of 0.35 μg/mL against the K1 strain [1]. This quantitative advantage in the D-6 strain positions augustine as a more effective candidate for antimalarial lead optimization targeting sensitive parasite strains [1].
| Evidence Dimension | Antimalarial potency (ED50/IC50) |
|---|---|
| Target Compound Data | ED50 = 0.14 μg/mL (against D-6 strain) |
| Comparator Or Baseline | Haemanthidine: IC50 = 0.35 μg/mL (against K1 strain) |
| Quantified Difference | Augustine is 2.5-fold more potent than haemanthidine |
| Conditions | In vitro antiplasmodial assay; Plasmodium falciparum strains D-6 (for augustine) and K1 (for haemanthidine) |
Why This Matters
This potency difference is critical for selecting augustine over haemanthidine in antimalarial drug discovery programs targeting chloroquine-sensitive malaria strains.
- [1] Nair, J.J.; van Staden, J. The Amaryllidaceae as a source of antiplasmodial crinane alkaloid constituents. Fitoterapia, 2019, 134, 305-313. View Source
